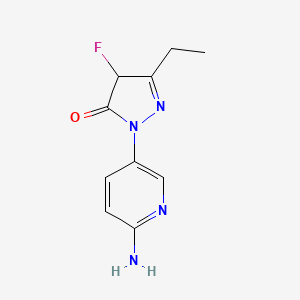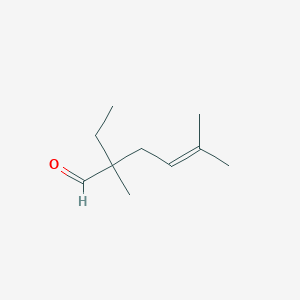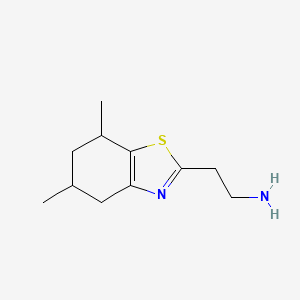
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolone core structure, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 6-aminopyridine with ethyl acetoacetate under basic conditions to form an intermediate, which is then fluorinated using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final step involves cyclization to form the pyrazolone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, as an MPO inhibitor, it binds to the active site of the enzyme, preventing the formation of reactive oxygen species and reducing oxidative stress . This interaction is crucial in mitigating the effects of inflammatory diseases and protecting tissues from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Aminopyridin-3-yl)-3-methyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
- 1-(6-Aminopyridin-3-yl)-3-ethyl-4-chloro-4,5-dihydro-1H-pyrazol-5-one
- 1-(6-Aminopyridin-3-yl)-3-ethyl-4-bromo-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for pharmaceutical research .
Propriétés
Formule moléculaire |
C10H11FN4O |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
2-(6-aminopyridin-3-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11FN4O/c1-2-7-9(11)10(16)15(14-7)6-3-4-8(12)13-5-6/h3-5,9H,2H2,1H3,(H2,12,13) |
Clé InChI |
YZTSVHKWEBUPLB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=O)C1F)C2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)

![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)






methyl}-3-methylbutanoic acid](/img/structure/B13202159.png)
![2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13202176.png)

